2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C13H14F2N2O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.04647636 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(4,4-difluoropiperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole is the histone methyltransferases G9a (EHMT2) and GLP (EHMT1) . These enzymes are responsible for the mono and dimethylation of lysine 9 of histone 3 (H3K9), and other non-histone substrates such as p53 and WIZ .
Mode of Action
The compound acts as a potent, selective inhibitor of its targets . It binds to the active sites of G9a and GLP, preventing them from catalyzing the methylation of H3K9 . This results in changes to the chromatin structure and affects gene expression .
Biochemical Pathways
The inhibition of G9a and GLP affects the histone methylation pathways . Specifically, it disrupts the methylation of H3K9, which is a key process in the regulation of gene expression . The downstream effects of this disruption can vary depending on the specific genes affected, but it can lead to changes in cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. By inhibiting G9a and GLP, it could potentially alter gene expression patterns in a way that affects cell behavior . For example, in cancer cells, it might suppress the expression of oncogenes or reactivate the expression of tumor suppressor genes .
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-methylsulfonyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2S2/c1-21(18,19)10-4-2-3-9-11(10)16-12(20-9)17-7-5-13(14,15)6-8-17/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGBMOEBGCROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.